molecular formula C12H16O5 B143845 Ethyl 3,4,5-Trimethoxybenzoate CAS No. 6178-44-5

Ethyl 3,4,5-Trimethoxybenzoate

Cat. No.: B143845
CAS No.: 6178-44-5
M. Wt: 240.25 g/mol
InChI Key: UEOFNBCUGJADBM-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethoxybenzoate (CAS: 6178-44-5) is an aromatic ester derived from 3,4,5-trimethoxybenzoic acid. Its molecular formula is C₁₂H₁₆O₅, with a molecular weight of 240.25 g/mol and a density of 1.113 g/cm³ . It is synthesized via esterification of 3,4,5-trimethoxybenzoic acid with ethanol in the presence of concentrated H₂SO₄, achieving a high yield of 96% and a melting point of 50–52°C . This compound is widely used in medicinal chemistry and natural product research, such as in the isolation of alkaloids from Rauvolfia yunnanensis and as a precursor for nitrated derivatives like ethyl 2,6-dinitro-3,4,5-trimethoxybenzoate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyltrimethoxy benzoate can be synthesized through the esterification of trimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:

Trimethoxybenzoic acid+EthanolAcid CatalystEthyltrimethoxy benzoate+Water\text{Trimethoxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyltrimethoxy benzoate} + \text{Water} Trimethoxybenzoic acid+EthanolAcid Catalyst​Ethyltrimethoxy benzoate+Water

Industrial Production Methods: In industrial settings, the production of ethyltrimethoxy benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as modified clay, can improve the conversion rate and reduce environmental impact by minimizing waste production .

Chemical Reactions Analysis

Types of Reactions: Ethyltrimethoxy benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, ethyltrimethoxy benzoate can be hydrolyzed to produce trimethoxybenzoic acid and ethanol.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Hydrolysis: Trimethoxybenzoic acid and ethanol.

    Reduction: Trimethoxybenzyl alcohol.

    Substitution: Various substituted trimethoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Preparation Methods

Ethyl 3,4,5-trimethoxybenzoate can be synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The general reaction can be summarized as follows:

3 4 5 trimethoxybenzoic acid+EthanolAcid CatalystEthyl 3 4 5 trimethoxybenzoate+Water\text{3 4 5 trimethoxybenzoic acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 3 4 5 trimethoxybenzoate}+\text{Water}

In industrial settings, continuous flow reactors are often employed to optimize reaction conditions and enhance yield. Solid acid catalysts may also be utilized to improve conversion rates while minimizing environmental impact.

Scientific Research Applications

This compound has several notable applications across various scientific disciplines:

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an intermediate for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions.

Biology

  • Biochemical Activity : Research indicates that this compound can inhibit melanogenesis by interacting with the enzyme tyrosinase. Studies show that it effectively reduces melanin production in melanoma cells by inhibiting tyrosinase activity .
  • Antifungal and Antiparasitic Properties : this compound has been isolated from plants and shown to possess antifungal properties against Candida albicans and Trichophyton rubrum. It also exhibits antileishmanial activity against Leishmania mexicana, demonstrating potential as a therapeutic agent .

Medicine

  • Therapeutic Potential : The compound is being explored for its anti-inflammatory and antimicrobial effects. Its ability to inhibit key enzymes involved in disease processes makes it a candidate for further pharmacological studies .

Industry

  • Fragrance and Flavor Production : Due to its unique aromatic profile, this compound is utilized in the production of fragrances and flavors in the cosmetic and food industries .

Case Study 1: Antimelanogenic Effects

A study demonstrated that this compound significantly inhibited tyrosinase activity in melanoma cells. This inhibition led to a marked decrease in melanin production compared to untreated controls. The findings suggest that this compound could be developed into a topical agent for skin lightening treatments .

Case Study 2: Antileishmanial Activity

In research evaluating the efficacy of various compounds against Leishmania mexicana, this compound derivatives showed promising antileishmanial activity with IC50 values comparable to established treatments. The compounds were tested in vitro and demonstrated significant cytotoxicity towards promastigotes of the parasite .

Mechanism of Action

The mechanism of action of ethyltrimethoxy benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release trimethoxybenzoic acid, which may interact with enzymes or receptors in biological systems. The methoxy groups on the benzene ring can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The biological activity, solubility, and chemical reactivity of ethyl 3,4,5-trimethoxybenzoate are influenced by its ester group (ethyl) and methoxy substituents. Below is a comparative analysis with its analogs:

Table 1: Comparison of this compound with Similar Compounds

Compound Name Molecular Formula Substituents Melting Point (°C) Key Bioactivities
This compound C₁₂H₁₆O₅ 3,4,5-OCH₃; ethyl ester 50–52 Antimicrobial , antifungal
Mthis compound C₁₁H₁₄O₅ 3,4,5-OCH₃; methyl ester 82–83 Higher antimelanogenic activity
Benzyl 3,4,5-trimethoxybenzoate C₁₇H₁₈O₅ 3,4,5-OCH₃; benzyl ester N/A Antiparasitic (IC₅₀ = 0.025 µM)
Diphenyl 3,4,5-trimethoxybenzoate C₂₀H₁₈O₅ 3,4,5-OCH₃; diphenyl ester N/A Lower antiparasitic activity (IC₅₀ = 35.3 µM)
Gallic acid C₇H₆O₅ 3,4,5-OH 235–240 Strong antifungal activity
Ethyl 2,4,6-trihydroxybenzoate C₉H₁₀O₅ 2,4,6-OH; ethyl ester N/A Antioxidant

Detailed Analysis

(a) Mthis compound

  • Structural Difference : Methyl ester group instead of ethyl.
  • Impact : Higher melting point (82–83°C vs. 50–52°C) due to stronger intermolecular forces in the crystalline phase .
  • Bioactivity: Exhibits superior antimelanogenic and antioxidant effects compared to the ethyl ester, likely due to enhanced cellular uptake from the smaller methyl group .

(b) Benzyl and Diphenyl Esters

  • Structural Difference : Bulky aromatic ester groups.
  • Impact: Benzyl ester shows potent antiparasitic activity against Trypanosoma (IC₅₀ = 0.025 µM), whereas diphenyl ester is less active (IC₅₀ = 35.3 µM), suggesting steric hindrance reduces efficacy .

(c) Gallic Acid (3,4,5-Trihydroxybenzoic Acid)

  • Structural Difference : Hydroxyl groups instead of methoxy.
  • Impact : Gallic acid has stronger antifungal activity due to hydrogen-bonding capacity of -OH groups, which are absent in methoxy-substituted analogs .

(d) Ethyl 2,4,6-Trihydroxybenzoate

  • Structural Difference : Hydroxyl groups at positions 2,4,6 instead of methoxy at 3,4,3.
  • Impact : Altered substitution pattern reduces planarity and conjugation, leading to different antioxidant properties .

Research Implications

  • Antimicrobial Applications : this compound’s moderate antimicrobial activity is attributed to its methoxy groups, which balance lipophilicity and solubility .
  • Drug Design : Replacing methoxy with hydroxyl groups (as in gallic acid) enhances bioactivity but reduces stability, necessitating protective esterification .
  • Synthetic Flexibility : The ethyl ester’s high yield (96%) and ease of nitration make it a versatile intermediate for nitroaromatic compounds .

Biological Activity

Ethyl 3,4,5-trimethoxybenzoate (ETMB) is an organic compound with significant biological activity, particularly noted for its potential therapeutic properties. This article explores its biological mechanisms, effects on various cellular processes, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆O₅
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 6178-44-5
  • Appearance : White to pale cream powder
  • Melting Point : 51.5 - 57.5 °C
  • Boiling Point : Approximately 292 °C at 760 mmHg

ETMB is characterized by three methoxy groups attached to a benzoate structure, which enhances its solubility and reactivity compared to similar compounds.

Interaction with Cellular Membranes

ETMB has been shown to interact with anionic phospholipid membranes, influencing membrane-associated biochemical pathways. This interaction may lead to structural changes in phosphatidylserine bilayers, which are crucial for maintaining cellular integrity and function.

Inhibition of Tyrosinase Activity

One of the most significant biological activities of ETMB is its ability to inhibit the enzyme tyrosinase, which plays a key role in melanin synthesis. Research indicates that ETMB can effectively reduce melanin production in melanoma cells by binding to the active site of tyrosinase. This property suggests potential applications in skin whitening and treatment of hyperpigmentation.

Antimicrobial Activity

ETMB has been isolated from various plant sources, including Rauvolfia yunnanensis, and exhibits antimicrobial properties against pathogens such as Candida albicans and Trichophyton rubrum. This suggests its potential use in antifungal treatments .

Antimalarial and Antileishmanial Properties

Recent studies have demonstrated that derivatives of ETMB possess antimalarial and antileishmanial activities. For instance, compounds derived from ETMB showed IC50 values less than 10 µM against malaria parasites in vitro, indicating strong inhibitory effects comparable to established antimalarial drugs like chloroquine . Additionally, these compounds were effective against Leishmania mexicana, suggesting their utility in treating leishmaniasis .

Study on Melanogenesis Inhibition

In a controlled laboratory study, ETMB was administered to melanoma cell lines where it was observed that lower doses significantly inhibited tyrosinase activity without adverse effects. The study concluded that ETMB could be a promising candidate for developing skin-lightening agents.

Antimicrobial Efficacy Assessment

In another investigation focused on antimicrobial efficacy, extracts containing ETMB were tested against various fungal strains. The results indicated that ETMB contributed to the overall antifungal activity of the extracts, with specific attention given to its interaction with fungal cell membranes .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₁₆O₅Three methoxy groups; strong tyrosinase inhibitor
Methyl 3,4-dimethoxybenzoateC₉H₁₀O₄Two methoxy groups; used in fragrances
Propyl 3-methoxybenzoateC₁₁H₁₄O₃One methoxy group; simpler structure

ETMB's unique structure with three methoxy groups enhances its solubility and biological activity compared to other benzoate derivatives.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 3,4,5-Trimethoxybenzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound is typically synthesized via esterification of 3,4,5-trimethoxybenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid or HCl). Key steps include refluxing the reactants in anhydrous ethanol, followed by neutralization and purification via recrystallization. Optimization involves controlling reaction time (typically 4–6 hours) and temperature (70–80°C) to maximize yield. Purity can be enhanced using column chromatography with hexane/ethyl acetate gradients . Monitoring reaction progress via TLC (using silica gel plates and UV visualization) is critical.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy group positions and ester linkage. For example, ¹H NMR should show three singlet peaks for the methoxy groups (δ ~3.8–3.9 ppm) and a quartet for the ethyl ester (δ ~4.3 ppm). Infrared (IR) spectroscopy verifies the ester carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 255.0973). Cross-referencing with literature data (e.g., J. Am. Chem. Soc. 1952) ensures accuracy .

Advanced Research Questions

Q. How does the substitution of methoxy groups in this compound influence its antifungal activity compared to hydroxyl-substituted analogs?

  • Methodological Answer : Comparative bioactivity studies reveal that methoxy substitution reduces antifungal potency relative to hydroxylated analogs like ethyl gallate. For example, in Candida albicans assays, this compound (IC₅₀ ~50 µM) showed lower activity than ethyl gallate (IC₅₀ ~10 µM), likely due to decreased hydrogen-bonding capacity. To validate, perform disk diffusion or microdilution assays under standardized conditions (CLSI guidelines) using structurally modified analogs. Adjust substituent polarity (e.g., replacing methoxy with hydroxyl or halogen groups) to explore structure-activity relationships .

Q. What strategies can resolve contradictions in reported pharmacological data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems) or compound purity. To address:

  • Standardize experimental protocols (e.g., use identical cell lines like HT-29 for cytotoxicity studies).
  • Validate purity via HPLC (>95%) and quantify impurities (e.g., residual solvents via GC-MS).
  • Conduct dose-response curves with multiple replicates to assess reproducibility.
    Cross-reference findings with deuterated analogs (e.g., Mthis compound-[d9]) to track metabolic stability .

Q. How can isotopic labeling (e.g., deuterium) enhance metabolic studies of this compound?

  • Methodological Answer : Deuterated analogs (e.g., replacing methoxy groups with CD₃) enable precise tracing of metabolic pathways via LC-MS/MS. For example, administer the deuterated compound in rodent models and analyze plasma/tissue samples using MRM (multiple reaction monitoring) to detect metabolites. Compare pharmacokinetic parameters (t₁/₂, AUC) with non-deuterated controls. This approach clarifies hepatic metabolism and identifies active metabolites, as demonstrated in studies of trimebutine derivatives .

Q. What role does this compound play in designing gastrointestinal motility modulators?

  • Methodological Answer : The compound’s trimethoxy aromatic structure serves as a pharmacophore in antispasmodic agents. For example, coupling it with a [2-(dimethylamino)-2-phenylbutyl] moiety (via esterification) produces a dual-acting drug candidate targeting opioid receptors and smooth muscle cells. Validate efficacy using ex vivo ileum contraction assays (e.g., acetylcholine-induced spasms) and in vivo models (e.g., rodent gastric emptying tests). Dose optimization (0.1–10 mg/kg) and receptor-binding assays (μ-opioid receptor affinity) are critical .

Q. Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational synthesis and characterization.
  • Methodological answers integrate cross-disciplinary techniques (e.g., synthetic chemistry, pharmacology, metabolomics) to reflect research depth.

Properties

IUPAC Name

ethyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOFNBCUGJADBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282612
Record name Ethyl 3,4,5-Trimethoxybenzoate
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Ethyl 3,4,5-trimethoxybenzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6178-44-5
Record name Ethyl 3,4,5-trimethoxybenzoate
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Record name 6178-44-5
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Record name Ethyl 3,4,5-Trimethoxybenzoate
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Record name Ethyl 3,4,5-trimethoxybenzoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 - 51 °C
Record name Ethyl 3,4,5-trimethoxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3,4,5-Trimethoxybenzoate
Ethyl 3,4,5-Trimethoxybenzoate
Ethyl 3,4,5-Trimethoxybenzoate
Ethyl 3,4,5-Trimethoxybenzoate
Ethyl 3,4,5-Trimethoxybenzoate

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